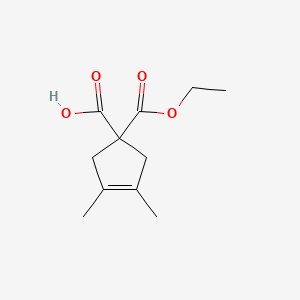![molecular formula C7H13NO2 B13452366 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxabicyclo[321]octan-1-ylmethanamine is a bicyclic compound with a unique structure that includes two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with various reagents. One method involves a six-step reaction sequence starting from the acrolein dimer, which includes steps such as benzylation and ring-opening polymerization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and strong acids.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles that can attack the amine group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Similar structure but lacks the amine group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine is unique due to the presence of both oxygen atoms and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(10-5-7)2-9-4-7/h6H,1-5,8H2 |
InChI Key |
UHWSRJTZZCWJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC1(CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


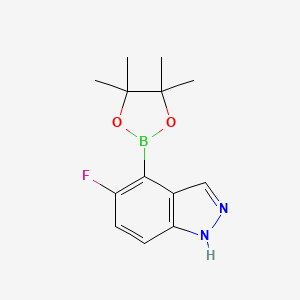

![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
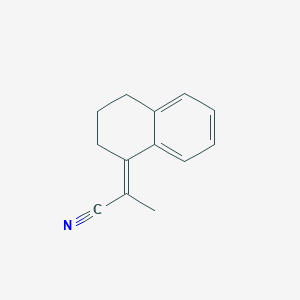
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
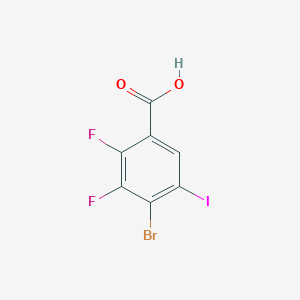
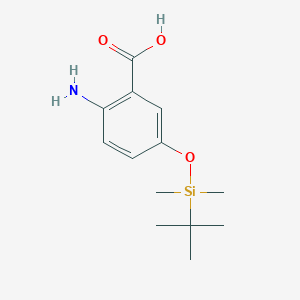
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
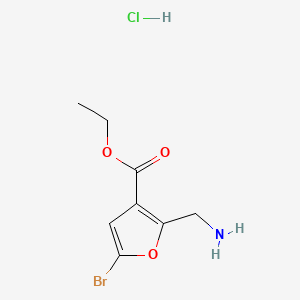
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

